3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c13-6-3-11(16)14-7-10(8-15)12(9-14)4-1-2-5-12/h10,15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKHMRPIZCLITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Hydroxymethyl Group on Azaspiro Scaffold
A critical step in the synthesis is the activation of the hydroxymethyl group at the 4-position of the azaspiro ring to enable nucleophilic substitution or coupling. Two prominent activation methods are:
Mesylation (Methanesulfonyl Chloride Treatment):
Treatment of the hydroxymethyl group with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) converts the hydroxyl into a good leaving group (mesylate), facilitating nucleophilic substitution reactions. This method is widely used for converting alcohols into mesylates, which can then be displaced by nucleophiles such as amines or halides.
However, in azaspiro systems, mesylation can lead to complex reaction pathways depending on the substituents at the nitrogen and ring strain effects. For example, mesylation of hydroxymethyl-substituted 1-azaspiro[4.4]nonanes sometimes leads to unexpected cyclization or rearrangement products rather than simple substitution.Appel Reaction (Triphenylphosphine and Carbon Tetrabromide):
The Appel reaction is used to convert alcohols to alkyl bromides by treatment with triphenylphosphine (PPh3) and carbon tetrabromide (CBr4). This reaction can activate the hydroxymethyl group to a bromomethyl derivative, which is a versatile intermediate for further substitution.
In the context of azaspiro compounds, the Appel reaction has been applied but often results in moderate to low yields and side reactions due to the proximity of the nitrogen and hydroxymethyl groups, which can induce intramolecular cyclizations or electron transfer processes.
Reaction Conditions and Yields
Based on analogous azaspiro compound preparations and related hydroxymethyl functionalizations documented in recent literature, the following data summarizes typical reaction conditions and outcomes:
| Step | Reagents/Conditions | Observations/Yields | Notes |
|---|---|---|---|
| Hydroxymethyl activation | Methanesulfonyl chloride, NEt3, CH2Cl2, 0°C to RT | Moderate yields; side cyclizations observed | Sensitive to substituent X on azaspiro nitrogen |
| Hydroxymethyl activation | Triphenylphosphine, CBr4, CH2Cl2, 0°C to RT | Moderate to low yields; formation of cyclized byproducts | Electron transfer and radical pathways possible |
| N-acylation with chloropropanoyl chloride | Chloropropanoyl chloride, base (e.g., pyridine), solvent (e.g., DCM), 0°C to RT | High yields if nitrogen is free and reactive | Requires careful control to prevent overreaction |
Mechanistic Insights
- The proximity of the hydroxymethyl group to the nitrogen in the azaspiro ring enables intramolecular interactions that can lead to cyclization or rearrangement during activation steps, especially under Appel or mesylation conditions.
- Electron transfer mechanisms involving phosphines or tertiary amines as single-electron donors may occur, leading to radical intermediates and unexpected products.
- Protecting the nitrogen (e.g., as alkoxyamine or benzoyloxy derivatives) can modulate reactivity and improve yields by preventing intramolecular alkylation or elimination side reactions.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Challenges/Notes |
|---|---|---|---|
| Mesylation of hydroxymethyl group | Methanesulfonyl chloride, base | High leaving group formation | Possible cyclization; moderate yields |
| Appel reaction for bromomethyl formation | Triphenylphosphine, CBr4 | Direct conversion to bromide | Low to moderate yields; side reactions |
| N-Acylation with chloropropanoyl chloride | 3-Chloropropanoyl chloride, base | Direct introduction of chloropropanone | Requires free nitrogen; careful reaction control |
Research Findings and Recommendations
- The preparation of 3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one requires careful selection of activation and substitution methods due to the sensitive azaspiro structure.
- Mesylation and Appel reactions are valuable for hydroxymethyl activation but may lead to side products; optimizing reaction conditions and possibly protecting groups on nitrogen improve outcomes.
- Direct acylation of the azaspiro nitrogen with chloropropanoyl chloride under mild conditions is an effective route to introduce the chloropropanone moiety.
- Analytical techniques such as NMR, HRMS, and EPR spectroscopy are essential to characterize intermediates and confirm structures due to possible isomer formation and side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: 3-Carboxy-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one.
Reduction: 3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-ol.
Substitution: 3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one.
Scientific Research Applications
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Spiro Ring Variations: The target compound features a 2-azaspiro[4.4]nonane system, distinct from the 1,3-diazaspiro[4.5]decane in compounds 13 and 14 , and the 7-oxa-2-azaspiro[3.5]nonane in the phenyl-substituted analogue . Smaller spiro rings (e.g., [3.5] vs. [4.4]) reduce steric bulk but may limit conformational flexibility.
Pharmacological Profiles: Compounds 13 and 14 exhibit serotonin/dopamine receptor activity due to their piperazine-propyl extensions, a feature absent in the target compound . The chloropropanoyl group in the target molecule may instead favor interactions with enzymes or transporters via electrophilic chlorine. The phenyl-substituted spiro compound (C₁₃H₁₅NO₂) demonstrates utility in material science, highlighting the role of aromaticity in non-pharmacological applications .
Synthetic Challenges :
- The hydroxymethyl group in the target compound necessitates precise stereocontrol during synthesis, unlike the simpler Friedel-Crafts-derived 3-chloro-1-(thiophen-2-yl)propan-1-one .
Notes on Analytical and Computational Tools
Biological Activity
3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a spirocyclic structure, which is characterized by a unique three-dimensional conformation that may influence its biological interactions and therapeutic potential.
The molecular formula for this compound is C13H22ClNO2, with a molecular weight of approximately 259.77 g/mol. The compound's structure includes a chloro group and a hydroxymethyl substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClNO2 |
| Molecular Weight | 259.77 g/mol |
| Purity | Typically >95% |
Research indicates that compounds similar to this compound exhibit various biological activities, including modulation of enzyme interactions and influence on metabolic pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to interact with specific receptors or enzymes, thereby modulating biological pathways.
Enzyme Interaction
Studies have shown that the compound may modulate enzyme activity, which can lead to alterations in metabolic pathways. For instance, the presence of the hydroxymethyl group could enhance binding affinity to certain enzymes, potentially influencing their catalytic efficiency.
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Compounds with similar spirocyclic structures have demonstrated activity against various bacterial strains, indicating that this compound may also possess therapeutic potential in treating infections.
Case Studies
Recent studies have highlighted the potential of spirocyclic compounds in pharmacology. For example, a study published in the Journal of Medicinal Chemistry explored various derivatives of azaspiro compounds and their effects on Plasmodium falciparum, the causative agent of malaria, showing promising results for similar structures .
Research Findings
Several research findings support the biological activity of compounds related to this compound:
- Modulation of Metabolic Pathways : The compound's interaction with metabolic enzymes suggests potential applications in metabolic disorders.
- Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals and reduce oxidative stress, which could be relevant in neurodegenerative diseases.
- Therapeutic Applications : Given its structural characteristics, this compound may be explored further for therapeutic applications in treating conditions such as infections and metabolic syndromes.
Q & A
Basic Questions
Q. What are the critical parameters for optimizing the synthesis of 3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reaction rates but risk side reactions.
- Solvent Choice : Polar aprotic solvents like DMF or THF are often used to stabilize intermediates .
- Catalysts : Bases such as potassium carbonate or triethylamine can enhance nucleophilic substitution efficiency .
- Reaction Time : Extended durations (12–24 hours) are typical for spirocyclic systems to ensure ring closure .
- Validation : Monitor yield and purity via HPLC or TLC at each step .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm spirocyclic connectivity and substituent positions .
- X-ray Crystallography : Resolve absolute stereochemistry and spiro-ring conformation (if crystals are obtainable) .
- Mass Spectrometry (HRMS) : Verify molecular formula and chlorine isotopic patterns .
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) or receptors using fluorescence-based or colorimetric assays. Include positive/negative controls .
- Dose-response curves : Test at concentrations ranging from 1 nM to 100 µM to determine IC values .
- Cytotoxicity testing : Use MTT assays on human cell lines to evaluate selectivity .
Q. What purification strategies are suitable for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate spirocyclic byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Reverse-phase C18 columns for final purity validation (>95%) .
Advanced Questions
Q. How does the spirocyclic azaspiro[4.4]nonane system influence the compound’s reactivity and stability?
- Methodological Answer :
- Steric Effects : The spirocyclic structure imposes conformational rigidity, potentially slowing hydrolysis of the propanone group .
- Electronic Effects : The azaspiro nitrogen may act as a weak base, influencing solubility in acidic media .
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–10) and temperature (25–60°C) to identify degradation pathways .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
- Assay Replication : Repeat experiments with independent batches and blinded samples to exclude batch-specific artifacts .
- Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational methods are effective for predicting the environmental fate of this compound?
- Methodological Answer :
- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous environments .
- Metabolite Prediction : Use tools like Meteor Nexus to identify potential degradation products .
Q. How can chirality at the hydroxymethyl group impact pharmacological activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate R/S forms .
- Docking Studies : Compare binding modes of enantiomers with target proteins using AutoDock Vina .
- In vivo Testing : Evaluate pharmacokinetics (e.g., AUC, ) for each enantiomer in rodent models .
Notes
- Experimental designs should include controls, replicates, and blinding to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
